molecular formula C22H21NO5 B5100235 Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate

Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate

Cat. No.: B5100235
M. Wt: 379.4 g/mol
InChI Key: KQJBRXLVZCVONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate is a complex organic compound that features a cyclohexyl group, a phenoxy group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate typically involves the reaction of cyclohexyl acetate with 4-(1,3-dioxoisoindol-2-yl)phenol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetic acid, while reduction could produce cyclohexyl 2-[4-(isoindolin-2-yl)phenoxy]acetate.

Scientific Research Applications

Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoindoline-1,3-dione moiety is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The phenoxy group may also play a role in binding to specific sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: A simpler ester with a cyclohexyl group and an acetate moiety.

    4-(1,3-dioxoisoindol-2-yl)phenol: A precursor in the synthesis of the target compound.

    Isoindoline-1,3-dione derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate is unique due to the combination of its cyclohexyl, phenoxy, and isoindoline-1,3-dione groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

cyclohexyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(28-17-6-2-1-3-7-17)14-27-16-12-10-15(11-13-16)23-21(25)18-8-4-5-9-19(18)22(23)26/h4-5,8-13,17H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJBRXLVZCVONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.